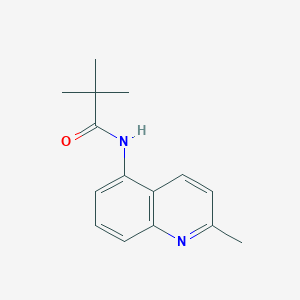![molecular formula C16H17N3O2S B278076 2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as MMCTB and has a molecular weight of 332.43 g/mol. MMCTB is a thioamide derivative of benzamide and is known to possess various biochemical and physiological effects.
作用机制
The mechanism of action of MMCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of cytokine expression. MMCTB has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MMCTB has also been reported to inhibit the activity of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are potent mediators of inflammation. MMCTB has also been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
MMCTB has been reported to possess various biochemical and physiological effects. MMCTB has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
实验室实验的优点和局限性
MMCTB has several advantages and limitations for lab experiments. One of the advantages of MMCTB is its potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Another advantage of MMCTB is its ability to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. One of the limitations of MMCTB is its potential toxicity, which requires careful handling and administration.
未来方向
There are several future directions for the study of MMCTB. One of the future directions is the development of new drugs based on the structure of MMCTB for the treatment of various inflammatory diseases. Another future direction is the study of the mechanism of action of MMCTB and its effects on various enzymes and cytokines. The use of MMCTB as a tool for studying the role of these enzymes and cytokines in various physiological and pathological processes is another future direction. The development of new synthetic methods for the preparation of MMCTB and its derivatives is also a future direction. Finally, the study of the potential side effects and toxicity of MMCTB is another future direction that requires further investigation.
合成方法
The synthesis of MMCTB involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the corresponding amide, which is further reacted with ammonium thiocyanate to form MMCTB. The synthesis of MMCTB has been reported in various scientific journals, and the purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学研究应用
MMCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MMCTB has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
属性
分子式 |
C16H17N3O2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-4-8-12(14(10)21-3)15(20)19-16(22)18-13-9-5-7-11(2)17-13/h4-9H,1-3H3,(H2,17,18,19,20,22) |
InChI 键 |
CKWGUVUEYTZTEF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)C)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)